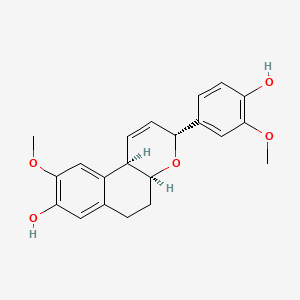

Musellarin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Musellarin B is a rare bicyclic diarylheptanoid compound isolated from the aerial parts of the monotypic plant, Musella lasiocarpaThis compound has garnered significant attention due to its cytotoxic properties against various human tumor cell lines, making it a promising candidate for cancer research .

科学的研究の応用

Musellarin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用機序

Target of Action

Musellarin B, a diarylheptanoid derivative, has been found to exhibit cytotoxicity towards several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . These cell lines represent a variety of cancers, suggesting that this compound may have broad-spectrum anticancer activity.

Mode of Action

It is known to be cytotoxic, indicating that it likely interacts with cellular components in a way that inhibits cell growth or induces cell death

Biochemical Pathways

This compound is a type of diarylheptanoid (DH), a class of compounds that have been shown to exhibit diverse pharmacological activities . DHs are suggested to serve as precursors in the biosynthesis of phenylphenalenones (PPs), complex phenolic natural products that play an important role in the natural defense system of banana species (Musaceae) against multiple pathogens . The biosynthetic pathways for the formation of PPs and DHs are still being investigated .

Result of Action

This compound has been found to exhibit cytotoxic effects on several human tumor cell lines . This suggests that the compound may interfere with cellular processes in a way that inhibits cell growth or induces cell death.

Action Environment

As a natural product derived from the seed coats of musella lasiocarpa, the chinese dwarf banana , it is likely that factors such as temperature, pH, and light exposure could potentially affect its stability and activity

生化学分析

Biochemical Properties

Musellarin B, as a diarylheptanoid, features the structural motif of a seven-carbon linkage of two aromatic rings . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to significantly influence cell function. It has shown moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin B involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The final stage of synthesis typically involves the Heck coupling of aryldiazonium salts to introduce the aryl group in a 2,6-trans fashion .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The synthesis involves complex organic reactions that require precise control of reaction conditions and the use of specialized reagents .

化学反応の分析

Types of Reactions: Musellarin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include meta-chloroperbenzoic acid and N-bromosuccinimide.

Reduction: Zinc in acetic acid is often used for reductive deoxygenation.

Substitution: Aryldiazonium salts are used in Heck coupling reactions to introduce aryl groups.

Major Products: The major products formed from these reactions include various quinone derivatives, alcohols, and substituted aromatic compounds .

類似化合物との比較

Musellarin B is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin C, Musellactone, and Neuchromenin. These compounds share a similar bicyclic skeleton but differ in their functional groups and specific chemical structures .

Uniqueness:

Musellarin A: Similar structure but lacks some of the functional groups present in this compound.

Musellarin C: Shares the same molecular formula as this compound but differs in the arrangement of functional groups.

Musellactone: Contains a different core structure with a lactone ring.

Neuchromenin: Features a different arrangement of aromatic rings and functional groups.

This compound stands out due to its specific cytotoxic properties and the unique arrangement of its functional groups, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Musellarin B, a member of the diarylheptanoid family, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores its cytotoxic properties, mechanism of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic tetrahydropyran motif, which is typical of diarylheptanoids. This structural feature is believed to contribute to its biological activities. The compound is derived from the plant Musa x paradisiaca and has been studied for its potential in various therapeutic applications.

Cytotoxicity Against Cancer Cell Lines

This compound exhibits moderate cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 21.3 |

| SMMC-7721 | 26.7 |

| A-549 | 25.1 |

| MCF7 | >40 |

These values indicate that this compound is particularly effective against HL-60 cells, a human promyelocytic leukemia cell line, suggesting its potential role as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate specific signaling pathways that lead to programmed cell death, although the precise molecular mechanisms remain to be fully elucidated.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in several other areas:

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections.

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal activity in vitro.

- Antiosteoporosis Effects : Research indicates potential benefits in bone health, possibly through modulation of osteoclast activity.

- Antihepatotoxicity : There are indications that this compound may protect liver cells from toxic damage .

Case Studies and Research Findings

A notable study conducted by Zhao et al. (2011) focused on the isolation and characterization of this compound alongside other musellarins. This study highlighted the compound's significant ability to induce quinone reductase activity, further supporting its role as a potential therapeutic agent against oxidative stress-related diseases .

Another investigation into the synthetic pathways for this compound revealed efficient methods for producing this compound and its analogs, which can facilitate further research into its biological activities and therapeutic potential .

特性

IUPAC Name |

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMOHZJLHPQOV-ZMYBRWDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。